molecular formula C13H17F3N4O4 B1679157 Prodiamine CAS No. 29091-21-2

Prodiamine

Cat. No.: B1679157
CAS No.: 29091-21-2
M. Wt: 350.29 g/mol
InChI Key: RSVPPPHXAASNOL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Prodiamine primarily targets the cells in plants’ roots and shoots . It specifically interferes with cell division, thereby inhibiting the growth of these cells .

Mode of Action

This compound works by binding to the tubulin proteins, which are crucial for cell division . This binding inhibits the formation of microtubules during mitosis in plant root tips . The disruption of this process stunts root and shoot development, effectively curtailing weed growth .

Biochemical Pathways

It is known that this compound belongs to a group of human-made herbicides called dinitroanilines . These herbicides are known to interfere with tubulin proteins, which play a critical role in cell division . By inhibiting the formation of microtubules, this compound disrupts the normal cell division process, leading to stunted growth in the targeted plants .

Pharmacokinetics

This compound exhibits low solubility in water and binds tightly to soil . This characteristic allows it to remain in the soil for extended periods, providing long-lasting weed control . This compound breaks down rapidly when exposed to sunlight or if it is in water . This suggests that its bioavailability and efficacy may be influenced by environmental conditions such as sunlight exposure and soil moisture .

Result of Action

The primary result of this compound’s action is the prevention of weed growth. By inhibiting cell division in the roots and shoots of plants, this compound prevents the germination and growth of weeds . This makes this compound an effective pre-emergent herbicide for controlling annual grasses and broadleaf weeds .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Its low solubility in water and strong binding to soil allow it to remain active in the soil for extended periods . Exposure to sunlight or water can accelerate the breakdown of this compound, reducing its effectiveness . Furthermore, this compound is toxic to some aquatic animals and moderately toxic to earthworms , suggesting that its use should be carefully managed to minimize environmental impact.

Biochemical Analysis

Biochemical Properties

Prodiamine interacts with tubulin proteins in plant cells, inhibiting microtubule formation . This interaction disrupts cell division, thereby inhibiting the growth of roots and shoots . The nature of this interaction is inhibitory, as this compound prevents the normal function of tubulin proteins.

Cellular Effects

This compound has a significant impact on plant cells. It interferes with cell division, which leads to the inhibition of root and shoot growth . This can affect various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin proteins in plant cells . This binding inhibits the formation of microtubules, structures that are essential for cell division . As a result, this compound effectively stops the growth of roots and shoots in plants .

Temporal Effects in Laboratory Settings

This compound is known to be stable in soil, where it breaks down slowly . It degrades rapidly when exposed to sunlight or if it is in water . Over time, the effects of this compound on cellular function may change due to these degradation processes.

Dosage Effects in Animal Models

It is moderately toxic to earthworms and some aquatic animals .

Metabolic Pathways

Given its mode of action, it is likely that this compound interacts with the metabolic pathways involving tubulin proteins and cell division .

Transport and Distribution

This compound does not dissolve well in water and binds tightly to soil This suggests that its transport within cells and tissues is likely limited

Subcellular Localization

Given its mode of action, it is likely that this compound localizes to areas of the cell where tubulin proteins and microtubules are present

Preparation Methods

Synthetic Routes and Reaction Conditions: Prodiamine can be synthesized through a multi-step process involving the following key steps :

    Nitration: Starting with 2,4-dichlorobenzotrifluoride, the compound undergoes nitration to form 2,4-dichloro-3,5-dinitrobenzotrifluoride.

    Amination: The nitrated compound is then reacted with di-n-propylamine in the presence of an inorganic base at 80 to 90 degrees Celsius for 1 to 2 hours to form N,N-di-n-propyl-amino-3-chloro-2,6-dinitro-4-trifluorotoluene.

    Ammonolysis: The intermediate product is further reacted with ammonia at 70 to 140 degrees Celsius for 1 to 2 hours to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of solvents and recycling of reaction solvents to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Prodiamine primarily undergoes substitution reactions due to the presence of reactive nitro and chloro groups on its aromatic ring. These reactions include:

    Nucleophilic Substitution: The nitro groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as di-n-propylamine and inorganic bases are commonly used.

    Reduction: Hydrogen gas and catalysts like palladium on carbon are employed.

Major Products:

    Nucleophilic Substitution: The major products are substituted derivatives of this compound with different functional groups replacing the nitro groups.

    Reduction: The major products are amino derivatives of this compound.

Scientific Research Applications

Prodiamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Dithiopyr
  • Pendimethalin
  • Trifluralin
  • Benefin

Properties

IUPAC Name

2,4-dinitro-3-N,3-N-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O4/c1-3-5-18(6-4-2)11-9(19(21)22)7-8(13(14,15)16)10(17)12(11)20(23)24/h7H,3-6,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVPPPHXAASNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034210
Record name Prodiamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29091-21-2
Record name Prodiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29091-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Prodiamine [ANSI:BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 2,6-dinitro-N1,N1-dipropyl-4-(trifluoromethyl)-
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Record name Prodiamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitro-N',N'-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine
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Record name PRODIAMINE
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Synthesis routes and methods

Procedure details

A glass reaction tube was charged with 4.0 grams (0.0108 mole) of N,N-di-n-propyl-3-chloro-2,6-dinitro-4-trifluoromethylaniline, 5.82 grams (0.0237 mole) of 6.95% ethanolic ammonia and 35 ml. of ethanol. The tube was sealed and heated in an oven at 100°C. for 68 hours. The contents of the tube were cooled and the ethanol removed by evaporation. Water was added to the solid orange rsidue to dissolve the ammnium chloride and the insoluble produced was separated by filtration. The product was dissolved in refluxing 95% ethanol. Upon cooling, orange needles and a yellow powder crystallized. The yellow powder was identified as 2,4-dinitro-6-trifluoromethyl-1,3-phenylenediamine and was separated from the desired product by filtration after extracting with boiling hexane. The desired product dissolved in the hexane and was isolated from the filtrate by evaporation of the hexane. The residue was recyrstallized from 95% ethanol to give orange needles, m.p. 124° - 125°C.
Quantity
4 g
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reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does prodiamine work?

A1: this compound inhibits cell division by disrupting microtubule formation, which is essential for cell division in plants. [, , ] It binds to the α-tubulin protein, a key component of microtubules, ultimately leading to cell death in susceptible plants. [, , , ]

Q2: Are there known cases of weed resistance to this compound?

A2: Yes, unfortunately, resistance to dinitroaniline herbicides, including this compound, has emerged in several weed species like annual bluegrass and goosegrass. [, , , , , ]

Q3: What are the mechanisms of resistance to this compound in weeds?

A3: Research has identified mutations in the α-tubulin gene as a key mechanism of resistance. One commonly observed mutation is the substitution of threonine with isoleucine at position 239 (Thr-239-Ile). [, , ] This mutation reduces the binding affinity of this compound to the α-tubulin protein, rendering the herbicide less effective.

Q4: Does the same mutation always confer the same level of resistance?

A4: Interestingly, different populations of annual bluegrass with the same Thr-239-Ile mutation have shown variable responses to this compound. [] This suggests that additional factors, beyond the target-site mutation, might be involved in the resistance mechanism.

Q5: Is there cross-resistance with other herbicides?

A5: Research suggests that goosegrass with the Leu-136-Phe mutation in the α-tubulin gene exhibits cross-resistance to other mitotic-inhibiting herbicides, including dithiopyr, pendimethalin, and oryzalin. [] This emphasizes the need for diverse herbicide strategies to manage resistant weeds.

Q6: How long does this compound persist in the soil?

A7: this compound exhibits relatively long soil persistence, typically ranging from 50 to 70 days or longer, depending on environmental factors like soil type and moisture. [, , , , ]

Q7: Does this compound pose any environmental risks?

A8: While this compound effectively controls weeds, its persistence in soil necessitates careful management to minimize potential environmental risks. [, , ] Run-off from treated areas, particularly those with high sand content and low organic matter, can carry the herbicide to non-target areas. []

Q8: Can this compound be removed from water runoff?

A9: Constructed wetlands have demonstrated the ability to remove this compound from nursery runoff. [] A study showed that a gravel subsurface flow constructed wetland could remove up to 65% of this compound from influent water. []

Q9: What factors can affect this compound efficacy?

A10: Soil type, application timing, and the target weed species can all influence the efficacy of this compound. [, , , , , , ] For example, this compound tends to be more effective in clay-loam soils compared to sandy soils. []

Q10: Does the application method impact this compound efficacy?

A11: The choice of carrier can influence the efficacy of this compound. For instance, while leaf-waste pellets have shown promise as an organic carrier for pendimethalin, they were not as effective for isoxaben. [] This highlights the importance of selecting an appropriate carrier for each herbicide.

Q11: Can this compound affect the quality of established turfgrass?

A13: While generally safe for established turfgrass, high rates of this compound can temporarily reduce turf quality and root mass, especially in Kentucky bluegrass. [, , , ]

Q12: Does this compound influence the susceptibility of turfgrass to divoting?

A14: Research suggests that pre-emergent herbicides, including this compound, do not negatively impact divot resistance or recovery in hybrid bermudagrass. [] This is encouraging as it suggests that effective weed control can be achieved without compromising turfgrass performance under these conditions.

Q13: Does this compound application affect nutrient uptake in turfgrass?

A15: Pre-emergent herbicides, including this compound, can influence nutrient content in hybrid bermudagrass. [] this compound, in particular, has been shown to reduce phosphorus, sulfur, and potassium content in turfgrass foliage. [] This effect is likely linked to reduced root growth, highlighting the importance of monitoring nutrient levels and adjusting fertilization programs accordingly.

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